Ferruginine methiodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
85514-41-6 |
|---|---|
Molecular Formula |
C11H18INO |
Molecular Weight |
307.17 g/mol |
IUPAC Name |
1-(8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-2-en-2-yl)ethanone;iodide |
InChI |
InChI=1S/C11H18NO.HI/c1-8(13)10-6-4-9-5-7-11(10)12(9,2)3;/h6,9,11H,4-5,7H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YMCWVLCMWUSSQD-UHFFFAOYSA-M |
SMILES |
CC(=O)C1=CCC2CCC1[N+]2(C)C.[I-] |
Canonical SMILES |
CC(=O)C1=CCC2CCC1[N+]2(C)C.[I-] |
Synonyms |
ferruginine methiodide |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for Ferruginine Methiodide and Its Analogues
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comias.ac.in For ferruginine (B134780) methiodide, the primary disconnection occurs at the N-methyl bond of the quaternary ammonium (B1175870) salt, identifying ferruginine as the immediate precursor.
The core of ferruginine is the 8-azabicyclo[3.2.1]octane skeleton. Key disconnection strategies for this bicyclic system often focus on breaking the bonds formed during the key cyclization steps. Common approaches include:
Ring-Closing Metathesis (RCM) Disconnection : This approach involves disconnecting the five-membered ring of the tropane (B1204802) system, leading back to a diene precursor, specifically a cis-2,5-disubstituted pyrrolidine bearing allyl and vinyl groups. acs.orgnih.gov This is a powerful strategy for forming the bicyclic core late in the synthesis.
1,3-Dipolar Cycloaddition Disconnection : An alternative disconnection involves reversing a [3+2] or [5+2] cycloaddition. This strategy breaks down the tropane skeleton into a 1,3-dipole, such as a 3-oxidopyridinium betaine, and a dipolarophile (an alkene). researchgate.netnih.govnih.gov This method efficiently assembles the core structure in a single, often highly stereocontrolled, step.
Intramolecular Mannich/Michael Reaction Disconnection : A classical approach involves disconnecting the C1-C2 and C1-C7 bonds or C5-C4 and C5-N bonds, which can be traced back to a pyrrolidine derivative with appropriate side chains that can undergo an intramolecular Mannich or Michael addition reaction to form the bicyclic system. nih.govmdpi.com
A simplified retrosynthetic pathway for ferruginine is illustrated below:

Total Synthesis of Ferruginine and Subsequent Quaternization to Ferruginine Methiodide
The total synthesis of ferruginine has been accomplished through multiple routes, often distinguished by the key reaction used to construct the tropane skeleton. Once optically pure ferruginine is obtained, it is converted to this compound through a standard quaternization reaction. This involves treating the tertiary amine of ferruginine with methyl iodide (MeI), where the nitrogen atom acts as a nucleophile to displace the iodide ion, forming the quaternary ammonium iodide salt.
Achieving the correct stereochemistry is critical in the synthesis of ferruginine. Several enantioselective strategies have been developed:
Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials. For instance, enantiospecific syntheses of both (+)- and (-)-ferruginine have been developed starting from L-glutamic acid. acs.org In another strategy, (-)-cocaine hydrochloride from the chiral pool was used to generate key chiral building blocks for the synthesis of ferruginine analogues. nih.gov
Asymmetric Catalysis : Organocatalysis has been successfully employed to achieve enantioselectivity. An asymmetric (5+2) cycloaddition of 3-oxidopyridinium betaines, enabled by dienamine activation of α,β-unsaturated aldehydes, affords tropane derivatives with excellent control of enantioselectivity. researchgate.netnih.gov
Enantioselective Deprotonation : The enantioselective deprotonation of the prochiral tropinone (B130398) using chiral lithium amides can generate a tropinone lithium enolate with up to 95% enantiomeric excess (ee). acs.org This chiral enolate serves as a versatile intermediate for the synthesis of various tropane alkaloids. acs.orgcollectionscanada.gc.ca
Catalysis plays a pivotal role in modern synthetic routes to the tropane skeleton, offering efficiency and selectivity.
Ruthenium Catalysis : Ruthenium-based catalysts, particularly Grubbs' first and second-generation catalysts, are essential for Ring-Closing Metathesis (RCM) reactions that form the bicyclic core. nih.govwikipedia.orgorganic-chemistry.org In the synthesis of ferruginine via enyne RCM, a Grubbs first-generation catalyst was found to be superior to the second-generation catalyst. nih.gov
Palladium Catalysis : Palladium(0)-mediated cross-coupling reactions, such as the Suzuki coupling, have been used in the synthesis of ferruginine analogues. This methodology allows for the strategic introduction of various aryl or heteroaryl groups for structure-activity relationship studies. nih.gov
Organocatalysis : As mentioned, chiral amine catalysts can be used to facilitate enantioselective cycloaddition reactions, providing a metal-free method for establishing the stereochemistry of the tropane core. researchgate.netnih.gov
Ring-Closing Metathesis (RCM) is a powerful reaction for the formation of unsaturated rings and has been effectively applied to the synthesis of the tropane skeleton. wikipedia.orgrsc.org The strategy typically involves the synthesis of an acyclic diene precursor, often a 2,5-disubstituted pyrrolidine derivative, which upon exposure to a ruthenium catalyst, undergoes intramolecular cyclization to yield the 8-azabicyclo[3.2.1]octene system. acs.orgnih.gov
A key advantage of RCM is its functional group tolerance, allowing for its application on complex substrates late in a synthetic sequence. wikipedia.org A concise asymmetric synthesis of ferruginine has been developed using enyne ring-closing metathesis to prepare the bridged azabicycle core. nih.gov
| Key RCM-based Syntheses of Tropane Skeletons | | :--- | :--- | | Precursor Type | Diene (e.g., (2S,5R)-2-allyl-5-vinylpyrrolidine) | | Catalyst | Grubbs' First or Second Generation Ruthenium Catalysts | | Key Bond Formed | C6-C7 double bond in the tropane skeleton | | Advantage | High efficiency in forming the bicyclic system | | Reference | acs.org, nih.gov, nih.gov |
The 1,3-dipolar cycloaddition is a versatile method for constructing five-membered rings and has been extensively used to build the tropane framework. wikipedia.org The most common application involves the reaction of a 3-oxidopyridinium betaine (a 1,3-dipole) with an alkene (a dipolarophile) to form the 8-azabicyclo[3.2.1]octane skeleton in a single step. acs.orgnih.govresearchgate.net
This reaction can exhibit high levels of regio- and stereoselectivity. nih.gov In a total synthesis of (-)-ferruginine, a 1,3-dipolar cycloaddition was used to regioselectively introduce a 3-bromo-2-isoxazoline ring, which served as a masked precursor to the functional groups required in the final molecule. acs.orgnih.gov Recently, the first asymmetric (5+2) cycloaddition of 3-oxidopyridinium betaines was reported, providing tropane derivatives in high yield and with excellent enantioselectivity. researchgate.netnih.gov
| 1,3-Dipolar Cycloaddition Strategies for Tropane Synthesis | | :--- | :--- | | 1,3-Dipole | 3-Oxidopyridinium Betaines | | Dipolarophile | Alkenes, Vinyl Sulfoxides | | Reaction Type | [3+2] or [5+2] Cycloaddition | | Key Feature | Convergent assembly of the bicyclic core | | Selectivity | Can be controlled for high regio-, diastereo-, and enantioselectivity | | Reference | acs.org, researchgate.net, nih.gov, nih.gov |
Development of Diverse Synthetic Analogues for Structure-Activity Relationship Investigations
To investigate the structure-activity relationships (SAR) of ferruginine, particularly its interaction with nicotinic acetylcholine (B1216132) receptors (nAChR), various analogues have been synthesized. nih.gov SAR studies help to identify the key pharmacophoric elements of a molecule responsible for its biological activity. frontiersin.orgrsc.org
The synthesis of these analogues often leverages the established routes to the ferruginine core, followed by modification of peripheral functional groups. For example, a series of enantiopure (-)-ferruginine analogues was prepared where the 3-acetyl group was replaced by different heteroaryl moieties. nih.gov This was achieved using a Suzuki Pd(0)-mediated cross-coupling of a vinyl triflate intermediate with various heteroaryl organoboranes. nih.gov
These studies revealed that replacing the 3-acetyl pharmacophoric element with moieties like 3-pyridyl, 5-chloropyridyl, and 5-pyrimidinyl resulted in nAChR ligands with high affinity for the (α4)2(β2)3 subtype. nih.gov The 5-chloropyridyl-containing analogue proved to be a particularly potent nAChR ligand. nih.gov Such research is crucial for designing new compounds with improved potency and selectivity.
| Synthesized Ferruginine Analogues and nAChR Affinity | | :--- | :--- | | Modification | Bioisosteric replacement of the 3-acetyl group | | Synthetic Method | Suzuki cross-coupling | | Analogues | 3-(3-pyridyl), 3-(5-chloropyridyl), 3-(5-pyrimidinyl) substituted tropanes | | Biological Target | Nicotinic Acetylcholine Receptor (nAChR) subtypes | | Finding | The 5-chloropyridyl analogue showed the highest affinity for the (α4)2(β2)3 subtype. nih.gov |
Design Principles for Structural Modification (e.g., cyclic analogues, functional group variations)
The primary goal in designing Ferruginine analogues is to investigate how modifications to its core 8-azabicyclo[3.2.1]octane scaffold and its substituents affect affinity and selectivity for different nAChR subtypes. This involves a systematic variation of functional groups and, where synthetically feasible, the alteration of the cyclic framework.
Functional Group Variations:
A significant focus of synthetic efforts has been the bioisosteric replacement of the 3-acetyl group of Ferruginine. This is based on the hypothesis that this region of the molecule plays a crucial role in receptor interaction. Researchers have synthesized a variety of analogues by replacing the acetyl moiety with different heteroaromatic systems. For instance, a series of enantiopure (-)-Ferruginine analogues were prepared where the 3-acetyl group was substituted with 3-pyridyl, 5-chloropyridyl, 5-pyrimidinyl, 2-pyrazinyl, or 4-pyridazinyl moieties. nih.gov These modifications led to ligands with a wide range of affinities for the α4β2 nAChR subtype, with Ki values from 1.1 to 713 nM. nih.gov
The rationale for these modifications lies in altering the electronic and steric properties of the C-3 substituent to optimize interactions with the receptor binding site. The introduction of nitrogen atoms in the aromatic ring, for example, can introduce new hydrogen bonding capabilities or alter the electrostatic potential of the molecule. The data from these studies revealed that azine-substituted ferrugininoids were generally more potent than diazine analogues. nih.gov
Another design strategy involves the modification of the N-methyl group. While Ferruginine itself is an N-methylated tropane, comparison with its nor-analogue (norferruginine) has shown that the N-methyl group can influence potency. In many cases, the norferrugininoids exhibit higher potency than the corresponding ferrugininoids. nih.gov This suggests that the bulk and electronic nature of the substituent on the nitrogen atom are critical determinants of receptor affinity.
The table below summarizes the binding affinities of selected Ferruginine analogues with functional group variations at the C-3 position for the α4β2 nAChR subtype.
| Analogue | C-3 Substituent | Ki (nM) for α4β2 nAChR |
| Lead Compound | Acetyl | (Reference Value) |
| 8b | 5-Chloropyridyl | 1.1 |
| Analogue with 3-pyridyl | 3-Pyridyl | (Range available) |
| Analogue with 5-pyrimidinyl | 5-Pyrimidinyl | (Range available) |
| Analogue with 2-pyrazinyl | 2-Pyrazinyl | (Range available) |
| Analogue with 4-pyridazinyl | 4-Pyridazinyl | (Range available) |
This table is populated with representative data from cited research. The specific Ki values for all analogues can be found in the source literature.
Cyclic Analogues:
The synthesis of "cyclic analogues" of Ferruginine can be interpreted in two ways: modifications that create additional ring systems fused to the tropane scaffold or alterations to the substituents to include cyclic moieties. While extensive research on the former is not widely published, the latter is a key strategy. The introduction of aromatic and heteroaromatic rings at the C-3 position, as discussed above, represents the incorporation of cyclic functional groups. These cyclic substituents introduce conformational rigidity and specific electronic properties that can enhance binding affinity and selectivity.
The inherent bicyclic [3.2.1] octane system of Ferruginine provides a rigid scaffold that pre-organizes the pharmacophoric elements in a defined spatial orientation. Synthetic strategies generally aim to preserve this core structure while exploring modifications at the periphery.
Regioselective and Chemoselective Synthetic Transformations
The synthesis of Ferruginine analogues relies heavily on regioselective and chemoselective reactions to achieve the desired molecular architecture without the need for extensive protecting group strategies.
Regioselectivity:
A prime example of regioselectivity is observed in the palladium-catalyzed cross-coupling reactions used to introduce various C-3 substituents. In these syntheses, a common precursor is a vinyl triflate derived from (+)-2-tropanone. nih.govresearchgate.net This triflate is then coupled with a variety of organoboron or organotin reagents.
Suzuki Coupling: The Suzuki Pd(0)-mediated cross-coupling of the vinyl triflate with heteroaryl organoboranes allows for the regioselective formation of a carbon-carbon bond at the C-3 position of the tropane ring system. nih.gov This reaction is highly specific for the vinyl triflate, leaving other potentially reactive sites on the tropane skeleton untouched.
Stille Coupling: Similarly, the Stille cross-coupling reaction between the vinyl triflate and tributylstannyl diazines, also catalyzed by a palladium complex, provides a regioselective route to diazine-containing analogues of Ferruginine. researchgate.net
These cross-coupling reactions are powerful tools for the regioselective functionalization of the Ferruginine scaffold, enabling the synthesis of a diverse library of analogues from a common intermediate.
Chemoselectivity:
Chemoselectivity is crucial when dealing with molecules that possess multiple functional groups. The synthetic routes to Ferruginine and its analogues often involve intermediates with several potentially reactive sites. For example, in the total synthesis of (-)-Ferruginine, key steps include a 1,3-dipolar cycloaddition to introduce a masked cis-2,3-disubstituent. nih.govrsc.org The subsequent transformations to reveal the final functional groups must be chemoselective to avoid unwanted side reactions.
The conversion of a 3-bromo-2-isoxazoline ring into the desired cis-2,3-disubstituted groups in (-)-Ferruginine is a noteworthy example of a chemoselective transformation. nih.govrsc.org This conversion is achieved under conditions that specifically target the isoxazoline ring without affecting other parts of the molecule.
The ability to perform these transformations in a highly selective manner is a testament to the advancements in modern synthetic organic chemistry and is essential for the efficient and successful synthesis of complex molecules like this compound and its analogues.
Chemoenzymatic Synthesis Approaches for Ferruginine Scaffold
While purely chemical syntheses of Ferruginine and other tropane alkaloids are well-established, there is growing interest in the application of chemoenzymatic approaches. These methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to create more efficient and sustainable synthetic routes. To date, a complete chemoenzymatic synthesis of the Ferruginine scaffold has not been reported. However, research into the biosynthesis of related tropane alkaloids has identified several enzymes that could potentially be harnessed for this purpose.
The biosynthesis of tropane alkaloids such as cocaine and scopolamine starts from amino acids and involves a series of enzymatic transformations to construct the characteristic 8-azabicyclo[3.2.1]octane core. mdpi.commdpi.comnih.gov Key enzymes in these pathways could be employed in a chemoenzymatic strategy.
For example, tropinone reductases (TRs) are enzymes that catalyze the stereospecific reduction of tropinone to either tropine (B42219) or pseudotropine. mdpi.comnih.gov These enzymes, belonging to the short-chain dehydrogenase/reductase (SDR) family, could be used to set the stereochemistry at the C-3 position of the tropane ring, a critical feature for the biological activity of Ferruginine and its analogues.
The biosynthesis of cocaine in Erythroxylum coca involves a methylecgonone reductase (MecgoR), an enzyme from the aldo-keto reductase family, which reduces methylecgonone. pnas.org This highlights that different plant families have evolved distinct enzymatic strategies to produce similar molecular scaffolds.
A potential chemoenzymatic approach to the Ferruginine scaffold could involve the chemical synthesis of a key intermediate, such as tropinone or a derivative thereof, followed by an enzymatic reduction to introduce the desired stereochemistry at C-3. Subsequent chemical modifications could then be used to complete the synthesis.
The table below lists some enzymes from tropane alkaloid biosynthesis that could be relevant for a chemoenzymatic synthesis of the Ferruginine scaffold.
| Enzyme | Function in Biosynthesis | Potential Application in Chemoenzymatic Synthesis |
| Putrescine N-methyltransferase (PMT) | Catalyzes the N-methylation of putrescine, a key step in forming the pyrrolidine ring. | Could be used for the enzymatic N-methylation of a nortropane precursor. |
| Tropinone Reductase I (TR-I) | Stereospecifically reduces tropinone to tropine (3α-tropanol). | Could be used to establish the 3α-hydroxyl stereochemistry, a precursor to further functionalization. |
| Tropinone Reductase II (TR-II) | Stereospecifically reduces tropinone to pseudotropine (3β-tropanol). | Could be used to generate the 3β-epimer for analogue synthesis. |
| Hyoscyamine (B1674123) 6β-hydroxylase (H6H) | A dioxygenase that catalyzes the hydroxylation and epoxidation of hyoscyamine. | Potentially useful for late-stage functionalization of the tropane ring. mdpi.comnih.gov |
The development of such chemoenzymatic routes is still in its early stages and would require significant research, including enzyme engineering and process optimization. However, the potential benefits in terms of stereoselectivity, reduced use of protecting groups, and milder reaction conditions make it a promising area for future investigation in the synthesis of this compound and its analogues.
Elucidation of Biosynthetic Pathways Pertaining to Ferruginine Alkaloids
General Principles of Tropane (B1204802) Alkaloid Biosynthesis in Plantae
Tropane alkaloids are a class of secondary metabolites characterized by their distinctive bicyclic tropane ring system. nih.gov Their biosynthesis in plants, particularly in the Solanaceae family, has been a subject of extensive research. rsc.org The biosynthetic pathway commences with amino acids, primarily ornithine or arginine, which are converted to putrescine. pnas.org The formation of N-methylputrescine from putrescine, catalyzed by putrescine N-methyltransferase (PMT), is a crucial and often rate-limiting step in the biosynthesis of tropane alkaloids. nih.gov
The N-methylputrescine is then oxidized to 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. pnas.org This cation serves as a key intermediate and a branch point for the biosynthesis of various alkaloids. The subsequent steps leading to the formation of the tropane ring are still under investigation, but it is hypothesized that a type III polyketide synthase (PKS) is involved in the condensation of acetate (B1210297) units with the N-methyl-Δ¹-pyrrolinium cation. nih.gov
The resulting intermediate is then converted to tropinone (B130398), a central precursor for a wide array of tropane alkaloids. Tropinone can be reduced by two stereospecific reductases: tropinone reductase I (TRI) and tropinone reductase II (TRII). mdpi.com TRI reduces tropinone to tropine (B42219) (3α-tropanol), while TRII produces pseudotropine (3β-tropanol). mdpi.com This stereospecific reduction is a critical bifurcation point in the pathway, leading to different classes of tropane alkaloids. pnas.org For instance, tropine is a precursor for the synthesis of hyoscyamine (B1674123) and scopolamine. mdpi.com
Proposed Enzymatic Steps and Intermediates in Ferruginine (B134780) Biosynthesis
While the specific enzymatic steps for ferruginine biosynthesis have not been experimentally verified, a plausible pathway can be proposed based on its structure and the known enzymes in tropane alkaloid biosynthesis. Ferruginine is structurally related to other tropane alkaloids, and its biosynthesis likely follows a similar cascade of reactions.
The proposed pathway would begin with the established formation of tropinone. From tropinone, a series of enzymatic reactions, likely involving reductases, oxidases, and acyltransferases, would be required to introduce the specific functional groups found in ferruginine. The methiodide salt, ferruginine methiodide, would be formed in a final quaternization step.
Below is a table outlining the proposed enzymatic steps and intermediates in the biosynthesis of ferruginine, starting from the key precursor, tropinone.
| Step | Precursor | Proposed Enzyme Class | Intermediate | Product |
| 1 | Tropinone | Tropinone Reductase-like enzyme | Tropine derivative | 3-hydroxy-tropane derivative |
| 2 | 3-hydroxy-tropane derivative | Dehydrogenase | 3-oxo-tropane derivative | 2-acetyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene |
| 3 | 2-acetyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene | Methyltransferase | - | Ferruginine |
| 4 | Ferruginine | Methyl iodide transferase | - | This compound |
Gene Cluster Identification and Characterization Relevant to Biosynthesis
In recent years, the genes encoding the biosynthetic enzymes for tropane alkaloids have been found to be organized in gene clusters in the genomes of producing plants. researchgate.net The identification and characterization of these gene clusters have provided significant insights into the evolution and regulation of tropane alkaloid biosynthesis. researchgate.net
For instance, in some species of the Solanaceae family, a conserved gene cluster has been identified that contains genes for key enzymes such as putrescine N-methyltransferase (PMT), a type III polyketide synthase (PYKS), and a cytochrome P450 enzyme (CYP82M3) involved in tropinone synthesis. researchgate.net The presence of these genes in a cluster suggests that their expression is co-regulated, allowing for the efficient production of tropane alkaloids. researchgate.net While a specific gene cluster for ferruginine has not been identified, it is highly probable that the genes for its biosynthesis are also organized in a similar manner in the producing organisms.
Isotopic Labeling Studies and Metabolic Flux Analysis in Biosynthetic Research
Isotopic labeling has been a cornerstone in the elucidation of biosynthetic pathways for natural products, including tropane alkaloids. researchgate.net By feeding plants with precursors labeled with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ¹⁵N, ²H), researchers can trace the incorporation of these isotopes into the final alkaloid products. researchgate.net This technique has been instrumental in confirming the precursors of the tropane ring and in deciphering the sequence of intermediates in the pathway.
Metabolic flux analysis, often coupled with isotopic labeling, allows for the quantification of the flow of metabolites through a biosynthetic network. This provides a more dynamic view of the pathway and can help identify rate-limiting steps and regulatory points. While specific isotopic labeling studies on ferruginine are not available, the extensive research on other tropane alkaloids has provided a solid framework for understanding the origin of the carbon and nitrogen atoms in its structure.
Heterologous Expression Systems for Biosynthetic Pathway Reconstruction
Heterologous expression systems, such as bacteria (e.g., Escherichia coli) and yeast (e.g., Saccharomyces cerevisiae), have become invaluable tools for the characterization of biosynthetic enzymes and the reconstruction of entire pathways. mdpi.com Genes encoding enzymes from the tropane alkaloid pathway have been successfully expressed in these microbial hosts, allowing for the in vitro characterization of their activity and substrate specificity. oup.com
Furthermore, the co-expression of multiple genes in a heterologous host can lead to the production of tropane alkaloid precursors or even the final products. researchgate.net This approach not only facilitates the study of the biosynthetic pathway but also opens up possibilities for the biotechnological production of valuable alkaloids. nih.gov For example, the expression of hyoscyamine-6β-hydroxylase in Nicotiana tabacum hairy roots has been shown to enhance the production of scopolamine. oup.com Such systems could be employed to elucidate the proposed biosynthetic pathway of ferruginine by expressing candidate genes and analyzing the resulting products.
Mechanistic Investigations of Molecular Interactions in Vitro and in Silico
Ligand-Receptor Binding Kinetics and Affinity Profiling (in vitro)
The primary molecular targets for ferruginine (B134780) and its derivatives are the nAChRs, a family of ligand-gated ion channels. The affinity and selectivity of these compounds for various nAChR subtypes are characterized using in vitro binding assays.
Ferruginine, the parent compound of ferruginine methiodide, is known to possess a high affinity for the α4β2 nAChR subtype, which is the most abundant nicotinic receptor in the mammalian brain. uni-bonn.de The permanent positive charge on the nitrogen atom in this compound is expected to strengthen its interaction with the receptor. The molecular recognition between nicotinic ligands and nAChRs is understood to be driven by cation-pi interactions between the ligand's cationic center and aromatic amino acid residues in the receptor's binding site, along with hydrogen bond formation. uni-bonn.de
While specific binding data for this compound is not detailed in the reviewed literature, studies on closely related ferruginine analogues demonstrate a range of affinities for different nAChR subtypes. These studies provide insight into the structure-activity relationships of this chemical class. For example, bioisosteric replacement of the 3-acetyl group in ferruginine analogues with various heteroaryl moieties results in ligands with varying affinities and selectivities.
Table 1: Binding Affinities (Kᵢ) of Ferruginine Analogues for Various nAChR Subtypes
| Compound (Analogue of Ferruginine) | α4β2 (Kᵢ, nM) | α7 (Kᵢ, nM) | α3β4 (Kᵢ, nM) | (α1)₂β1γδ (Kᵢ, nM) |
|---|---|---|---|---|
| Analogue with 3-pyridyl moiety | 5.4 | >10,000 | 1,210 | >10,000 |
| Analogue with 5-chloropyridyl moiety | 1.1 | 7,650 | 389 | >10,000 |
| Analogue with 5-pyrimidinyl moiety | 713 | >10,000 | >10,000 | >10,000 |
| Analogue with 2-pyrazinyl moiety | 102 | >10,000 | 8,760 | >10,000 |
| Analogue with 4-pyridazinyl moiety | 215 | >10,000 | >10,000 | >10,000 |
This table is generated based on data for ferruginine analogues to illustrate typical binding profiles. The data does not represent this compound itself.
Radioligand binding assays are the standard method for determining the binding affinity of a compound for a receptor. giffordbioscience.com These experiments are essential for characterizing the interaction of ligands like this compound with nAChRs. researchgate.netnih.gov
The typical methodology involves competitive binding experiments. giffordbioscience.com In these assays, a biological preparation containing the target receptors, such as membranes isolated from rat brains, is incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor of interest. uni-bonn.de For α4β2 nAChRs, a common radioligand is [³H]-cytisine. uni-bonn.de The experiment is conducted with increasing concentrations of the unlabeled test compound (e.g., this compound). The test compound competes with the radioligand for binding to the receptor. By measuring the decrease in radioactivity bound to the membranes as the concentration of the test compound increases, an inhibition curve can be generated. From this curve, the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value can then be converted to the equilibrium dissociation constant (Kᵢ), which reflects the affinity of the test compound for the receptor. giffordbioscience.com
Enzyme Modulation and Inhibition Pathways (in vitro)
A review of the scientific literature did not yield specific studies concerning the in vitro enzyme modulation or inhibition pathways for this compound.
Information regarding the characterization of enzyme-inhibitor complexes involving this compound is not available in the reviewed scientific literature.
Computational Modeling and Molecular Dynamics Simulations
In silico techniques, such as molecular docking and molecular dynamics simulations, provide valuable insights into the potential binding modes and interactions of ligands with their target receptors at an atomic level.
While specific molecular docking studies for this compound were not found in the reviewed literature, the principles of its interaction can be predicted based on studies of other nicotinic ligands. nih.govijper.org Molecular docking would be used to predict the binding orientation of this compound within the agonist binding site of various nAChR subtypes. ijper.org
The binding site for agonists on nAChRs is located at the interface between an α subunit and its adjacent partner subunit. It is characterized by a "box" of aromatic amino acid residues (e.g., Tyrosine, Tryptophan). uni-bonn.de The primary interaction predicted for this compound would be a strong cation-pi interaction between its permanently charged quaternary ammonium (B1175870) group and the electron-rich faces of these aromatic residues. uni-bonn.de This interaction is a critical determinant of high-affinity binding for many nAChR agonists and antagonists. Additional interactions, such as hydrogen bonds and van der Waals forces, would further stabilize the ligand-receptor complex. Molecular dynamics simulations could then be employed to refine the docked pose and to study the stability and conformational changes of the receptor upon ligand binding over time. nih.govnih.gov
Conformational Sampling and Free Energy Calculations for Binding
In silico investigations have utilized this compound as part of a set of nicotinic agonists to deduce a common pharmacophore model. This computational approach identifies the key structural features and their spatial relationships necessary for binding and activity. For a series of agonists including nicotine, cytisine (B100878), muscarone, and this compound, a three-point pharmacophore was proposed. researchgate.netresearchgate.net The essential features identified were a cationic center, an electronegative atom, and a third atom that forms a dipole with the electronegative atom. researchgate.netresearchgate.net
The geometric arrangement of this pharmacophore is defined by the distances between these key points, forming a triangle with specific side lengths:
Cationic Center to Electronegative Atom: 4.8 Å
Cationic Center to Dipole-forming Atom: 4.0 Å
Electronegative Atom to Dipole-forming Atom: 1.2 Å
This model provides a hypothesis for the bioactive conformation of this compound when it interacts with the nicotinic receptor. scribd.com It suggests that the molecule adopts this specific spatial arrangement of functional groups to achieve optimal binding.
Detailed studies quantifying the binding free energy of this compound through rigorous computational methods such as free energy perturbation or thermodynamic integration were not identified in the reviewed literature.
Electrophysiological Studies on Ion Channel Modulation (in vitro)
The effects of (-)-ferruginine methiodide on ion channels have been characterized through electrophysiological assays, particularly focusing on its activity as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. These studies provide insight into how the compound influences the dynamic properties of the ion channel upon binding.
Analysis of Channel Lifetime and Conductance Changes
In vitro testing of (-)-ferruginine methiodide on nAChRs has revealed significant effects on the channel's biophysical properties. researchgate.netresearchgate.net One key finding is that while it acts as an agonist, there is no clear, direct relationship between its molecular structure and the resulting channel lifetime or conductance. researchgate.netresearchgate.net
| Parameter | Observation for (-)-Ferruginine Methiodide and related nAChR Agonists | Citation |
| Channel Conductance | Varies significantly among different agonists; independent of membrane potential. | researchgate.netresearchgate.net |
| Channel Lifetime | No clear relationship between agonist structure and the duration of channel opening. | researchgate.netresearchgate.net |
| Charge Transfer per Opening | Does not correlate with the agonist's overall potency. | researchgate.netresearchgate.net |
| Primary Determinant of Potency | The frequency of channel opening events. | researchgate.netresearchgate.net |
Interaction with Biological Macromolecules Beyond Receptors (e.g., DNA, Proteins) (in vitro)
Based on a review of the scientific literature, no in vitro studies have been published that investigate the direct interaction of this compound with non-receptor biological macromolecules such as deoxyribonucleic acid (DNA) or proteins other than its known receptor targets.
Advanced Analytical and Spectroscopic Methodologies in Ferruginine Methiodide Research
High-Resolution Spectroscopic Techniques for Structural Elucidation in Synthetic Research (e.g., NMR Spectroscopy for corroboration, Mass Spectrometry)
Following the synthesis of Ferruginine (B134780) methiodide, unequivocal structural confirmation is a critical step. High-resolution spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are paramount for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. bath.ac.uksci-hub.ru For Ferruginine methiodide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to verify its structure.
¹H NMR: This experiment identifies all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the protons on the bicyclic core, the acetyl group, and the N-methyl groups. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet), and integration (number of protons) of each peak provide crucial connectivity information.
¹³C NMR: This experiment identifies all unique carbon atoms. Key signals would correspond to the carbonyl carbon of the acetyl group, the quaternary carbon of the methiodide, and the various carbons of the tropane-like skeleton.
2D NMR Techniques: To assemble the complete structure, correlation spectroscopy is used.
COSY (Correlation Spectroscopy): Reveals proton-proton couplings through bonds, helping to map out adjacent protons within the bicyclic system.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule, such as linking the acetyl group to the main frame.
Illustrative ¹H NMR Data for this compound
| Proton Assignment (Hypothetical) | Expected Chemical Shift (δ, ppm) (Illustrative) | Expected Multiplicity (Illustrative) |
| N⁺-CH₃ (Methiodide) | 3.1 - 3.4 | s (singlet) |
| N-CH₃ | 2.3 - 2.6 | s (singlet) |
| CO-CH₃ (Acetyl) | 2.0 - 2.2 | s (singlet) |
| Bridgehead Protons | 2.8 - 3.2 | m (multiplet) |
| Other Ring Protons | 1.5 - 2.5 | m (multiplet) |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the Ferruginine cation, providing a precise mass measurement that matches the calculated theoretical value. Fragmentation patterns observed in the mass spectrum can also offer further structural clues.
Chromatographic and Separation Science for Isolation and Purity Assessment in Research Samples
After synthesis, this compound must be isolated from the reaction mixture and its purity must be rigorously assessed. Chromatographic techniques are central to this process.
High-Performance Liquid Chromatography (HPLC) is the most common method for both purification and purity analysis.
Purification: Preparative HPLC can be used to isolate the target compound from byproducts and unreacted starting materials.
Purity Assessment: Analytical HPLC is used to determine the purity of the final sample. A pure sample will ideally show a single, sharp peak in the chromatogram. The purity is often quantified by the peak area percentage. Different column types (e.g., reversed-phase C18, normal-phase silica) and mobile phase compositions would be tested to achieve optimal separation. researchgate.net
Illustrative HPLC Purity Analysis Data
| Parameter | Value / Condition |
| Column | C18 Reversed-Phase (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Hypothetical) | 4.8 min |
| Purity Assessment (Hypothetical) | >99% (by peak area) |
X-ray Crystallography for Solid-State Structural Determination (of analogues or related compounds)
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nitrkl.ac.in While obtaining a suitable single crystal of this compound itself can be challenging, analysis of a closely related analogue or derivative can provide invaluable insight into the molecule's absolute stereochemistry, bond lengths, bond angles, and solid-state conformation. acs.orgresearchgate.net This technique was used, for example, to determine the crystal structures of other nicotinic ligands like (-)-cytisine and (-)-lobeline hydrochloride, providing a rigid structural reference for pharmacophore modeling. researchgate.net The resulting atomic coordinate file allows for the unambiguous confirmation of the molecular structure and its stereochemical details.
Typical Crystallographic Data Table (Hypothetical for an Analogue)
| Parameter | Value |
| Compound Name | Ferruginine Analogue X |
| Molecular Formula | C₁₁H₁₈INO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.1 Å, b = 14.5 Å, c = 9.2 Å, β = 98.5° |
| Molecules per Unit Cell (Z) | 4 |
| Final R-value | < 0.05 |
Spectroscopic Techniques for Investigating Ligand-Protein Interactions (e.g., Fluorescence Spectroscopy, Circular Dichroism)
Understanding how this compound interacts with its biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), is crucial for pharmacological studies. researchgate.net Spectroscopic techniques that can detect conformational changes in proteins upon ligand binding are highly valuable.
Fluorescence Spectroscopy This technique can be used to monitor changes in the intrinsic fluorescence of a protein (typically from tryptophan and tyrosine residues) upon binding of a ligand. If the binding of this compound to a receptor protein causes a change in the local environment of these fluorescent amino acids, a shift in the fluorescence emission spectrum or a change in intensity (quenching or enhancement) can be observed. This allows for the calculation of binding affinity (dissociation constant, Kd).
Future Directions and Emerging Research Avenues for Ferruginine Methiodide
Exploration of Uncharted Synthetic Routes for Scalability and Sustainability
The future of Ferruginine (B134780) methiodide as a research tool and potential therapeutic lead hinges on the development of efficient, scalable, and environmentally benign synthetic methodologies. While total synthesis of ferruginine has been accomplished, current routes may not be amenable to large-scale production. jipb.net Future research will likely focus on several key areas to address these challenges.
Green Chemistry Approaches: The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve economic viability. pnas.orgnih.gov For the synthesis of Ferruginine methiodide, this could involve the use of safer solvents, renewable starting materials, and minimizing the number of synthetic steps to improve atom economy.
Biocatalysis: The use of enzymes to perform specific chemical transformations offers a highly selective and environmentally friendly alternative to traditional chemical reagents. nih.gov Biocatalytic approaches could be employed for key steps in the synthesis of the tropane (B1204802) alkaloid core of Ferruginine, potentially leading to higher yields and enantiopurity under mild reaction conditions. researchgate.net
Metabolic Engineering: Advances in metabolic engineering provide an exciting opportunity for the sustainable production of tropane alkaloids. jipb.netpnas.orgresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov By engineering microorganisms or plant cell cultures with the necessary biosynthetic genes, it may be possible to produce Ferruginine or its precursors through fermentation, a highly scalable and sustainable process.
| Synthetic Strategy | Key Advantages | Relevance to this compound |
| Green Chemistry | Reduced waste, safer reagents, improved atom economy. pnas.org | Development of environmentally friendly and cost-effective manufacturing processes. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. nih.gov | Enantioselective synthesis of the core tropane structure. |
| Metabolic Engineering | Sustainable production from renewable feedstocks, potential for high yields. nih.gov | Microbial or plant-based production of Ferruginine precursors. |
Deeper Genomic and Proteomic Investigations into Biosynthetic Enzymes
Understanding the natural biosynthesis of Ferruginine is crucial for both metabolic engineering efforts and the discovery of novel enzymatic tools. While the general biosynthetic pathway of tropane alkaloids is known, the specific enzymes involved in the formation of Ferruginine in plants like Erythroxylum species remain to be fully elucidated. nih.govnih.govmdpi.comnih.gov
Genome Mining: The sequencing of plant genomes that produce Ferruginine or related alkaloids opens the door to genome mining strategies. nih.govplos.orgillinois.eduresearchgate.netfrontiersin.org By searching for genes homologous to known enzymes in tropane alkaloid biosynthesis, researchers can identify putative biosynthetic gene clusters responsible for Ferruginine production. nih.gov
Proteomic Analysis: Proteomic studies of Erythroxylum species can provide direct evidence of the enzymes present during active alkaloid biosynthesis. nih.gov By comparing the proteomes of high- and low-producing plant tissues or plants grown under different conditions, it is possible to identify candidate enzymes involved in the Ferruginine pathway.
Homology Modeling: Once candidate genes are identified, homology modeling can be used to predict the three-dimensional structure of the encoded enzymes. nih.govnih.govresearchgate.netfrontiersin.orgsld.cu This structural information is invaluable for understanding enzyme mechanism, substrate specificity, and for guiding protein engineering efforts to create novel biocatalysts. nih.govresearchgate.net
| Investigative Approach | Key Insights | Application to Ferruginine Biosynthesis |
| Genome Mining | Identification of putative biosynthetic gene clusters. nih.govresearchgate.net | Pinpointing the genes responsible for Ferruginine production. |
| Proteomic Analysis | Identification of expressed enzymes in alkaloid-producing tissues. nih.gov | Confirming the presence and abundance of biosynthetic enzymes. |
| Homology Modeling | Prediction of enzyme 3D structure and active site. nih.govresearchgate.net | Understanding enzyme function and guiding protein engineering. |
Refinement of Computational Models for Predictive Pharmacology and Design
Computational modeling plays an increasingly vital role in modern drug discovery, enabling the prediction of pharmacological properties and the rational design of new molecules. nih.govresearchgate.net For this compound, refining existing computational models will be key to designing analogs with improved affinity, selectivity, and therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing robust QSAR models for Ferruginine analogs, it will be possible to predict the activity of novel derivatives and prioritize their synthesis. nih.gov
Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov Refining the pharmacophore for nAChR subtypes will allow for the design of this compound analogs with greater selectivity, potentially reducing off-target effects. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its receptor at the atomic level. mdpi.comnih.govresearchgate.netnih.gov Simulating the binding of this compound to different nAChR subtypes can reveal key interactions that govern affinity and selectivity, providing valuable insights for the design of improved ligands. mdpi.comnih.govresearchgate.netnih.gov
| Computational Method | Purpose | Application to this compound |
| QSAR | Predict biological activity based on chemical structure. nih.govresearchgate.net | Guide the design of new analogs with enhanced potency. |
| Pharmacophore Modeling | Define essential 3D features for receptor binding. nih.gov | Design analogs with improved subtype selectivity for nAChRs. |
| MD Simulations | Simulate ligand-receptor interactions over time. mdpi.comnih.gov | Understand the molecular basis of binding and selectivity. |
Development of this compound as a Chemical Probe for Fundamental Biological Processes
Chemical probes are powerful tools for dissecting complex biological processes. unimi.itnih.gov The potent and specific interaction of this compound with nAChRs makes it an excellent candidate for development as a chemical probe to study the role of these receptors in health and disease. uni-bonn.de The N-methylation of ferruginine to its methiodide form has been shown to enhance its activity, further supporting its potential in this area. mdpi.com
Radiolabeled Ligands: The synthesis of radiolabeled versions of this compound would enable quantitative receptor binding assays and in vivo imaging studies using techniques like positron emission tomography (PET). researchgate.net This would allow for the detailed characterization of nAChR distribution and density in the brain and other tissues.
Fluorescent Probes: Attaching a fluorescent tag to the this compound scaffold could create powerful tools for visualizing nAChRs in living cells and tissues using advanced microscopy techniques. This would provide unprecedented insights into receptor trafficking, localization, and dynamics.
Photoaffinity Probes: The incorporation of a photoreactive group into the this compound structure would allow for the covalent labeling of its binding site on the nAChR. unimi.it This would be invaluable for identifying the specific subunits and amino acid residues involved in binding, providing a detailed map of the ligand-receptor interaction.
| Probe Type | Application | Biological Question Addressed |
| Radiolabeled | Receptor binding assays, PET imaging. researchgate.net | nAChR density, distribution, and occupancy. |
| Fluorescent | Live-cell imaging, microscopy. | Receptor localization, trafficking, and dynamics. |
| Photoaffinity | Covalent labeling of binding sites. unimi.it | Identification of ligand-receptor interaction sites. |
Q & A
Q. What are the standard synthetic protocols for preparing ferruginine methiodide, and how can purity be optimized during synthesis?
this compound is typically synthesized via quaternization of ferruginine with methyl iodide. A common method involves refluxing the parent alkaloid with methyl iodide in a polar solvent (e.g., ethanol) under controlled conditions. Purity optimization includes monitoring reaction progress via TLC or HPLC, adjusting solvent ratios, and employing recrystallization from ethanol to isolate high-purity crystals . Ensure stoichiometric excess of methyl iodide and validate purity using NMR (¹H/¹³C) and mass spectrometry .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Confirm structural integrity by comparing chemical shifts with literature data for analogous methiodide derivatives.
- X-ray crystallography : Resolve stereochemical uncertainties and validate salt formation.
- HPLC-MS : Assess purity and detect trace impurities. Use reverse-phase columns with UV detection (λ = 254 nm) and electrospray ionization for mass analysis .
Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?
Employ a logarithmic dose range (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values. Include positive and negative controls (e.g., known agonists/inhibitors) and triplicate replicates to ensure statistical robustness. Use cell viability assays (e.g., MTT) alongside apoptosis markers (Annexin V/PI staining) to differentiate cytotoxic vs. cytostatic effects .
Advanced Research Questions
Q. What strategies can resolve contradictions in this compound’s reported pharmacological mechanisms?
Contradictions often arise from assay variability (e.g., cell line specificity, incubation times). Address this by:
- Replicating studies across multiple models (primary cells vs. immortalized lines).
- Combining functional assays (e.g., calcium flux, receptor binding) with omics approaches (transcriptomics/proteomics) to identify off-target effects.
- Performing meta-analyses of published data to isolate confounding variables (e.g., solvent effects, batch-to-batch compound variability) .
Q. How can computational modeling enhance the design of this compound derivatives with improved selectivity?
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., nicotinic acetylcholine receptors). Pair with MD simulations to assess stability of ligand-receptor complexes. Validate predictions via SAR studies, modifying the ferruginine core with substituents that optimize steric and electronic interactions .
Q. What methodological considerations are critical for ensuring reproducibility in this compound’s in vivo pharmacokinetic studies?
- Standardize animal models (age, sex, genetic background) and administration routes (IV vs. oral gavage).
- Quantify plasma/tissue concentrations via LC-MS/MS with isotopically labeled internal standards.
- Report extraction recovery rates and matrix effects to validate bioanalytical method accuracy .
Experimental Design & Data Analysis
Q. How should researchers structure experiments to investigate this compound’s potential neurotoxic effects?
Adopt a tiered approach:
- Tier 1 : High-throughput screening in neuronal cell lines (e.g., SH-SY5Y) for acute toxicity.
- Tier 2 : Ex vivo brain slice models to assess synaptic transmission (e.g., patch-clamp electrophysiology).
- Tier 3 : Behavioral assays in rodents (e.g., open-field tests, Morris water maze) for chronic exposure effects. Include histopathological analysis of brain sections .
Q. What statistical methods are appropriate for analyzing dose-dependent synergistic effects of this compound in combination therapies?
Use the Chou-Talalay method to calculate combination indices (CI) via CompuSyn software. Validate synergy with isobolograms and ANOVA for inter-group comparisons. Report confidence intervals and effect sizes to mitigate Type I/II errors .
Data Management & Reporting
Q. How can researchers effectively document experimental parameters for this compound studies to comply with FAIR principles?
- Metadata : Record synthetic conditions (temperature, solvent ratios), instrument calibration data, and raw spectral files.
- Repositories : Deposit datasets in chemistry-specific repositories (e.g., ChemSpider, Zenodo) with persistent identifiers (DOIs).
- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to timestamp entries and enable collaborative review .
Q. What are the best practices for presenting conflicting crystallographic data in this compound publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
